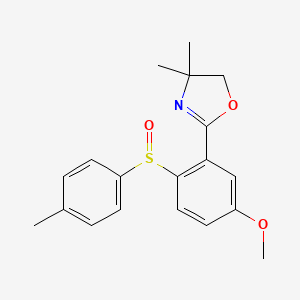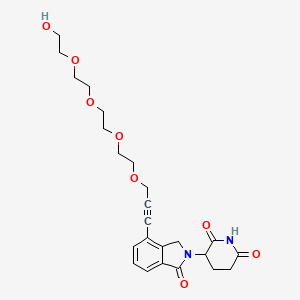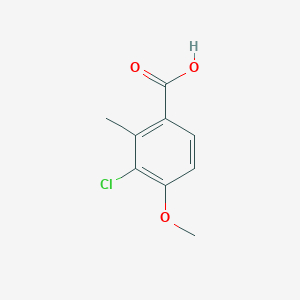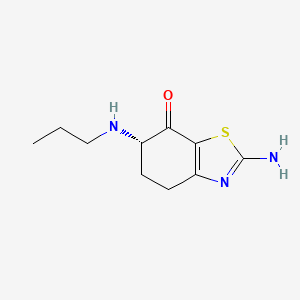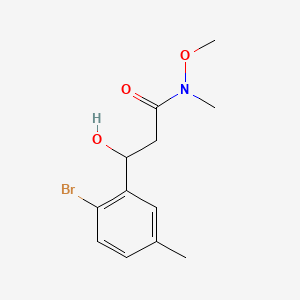
3-(2-Bromo-5-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromo-5-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom, a methyl group, and a hydroxy group attached to a phenyl ring, along with a methoxy and methyl group attached to the amide nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves the following steps:
Bromination: The starting material, 2-methylphenol, is brominated using bromine in the presence of a suitable catalyst to yield 2-bromo-5-methylphenol.
Hydroxylation: The brominated product is then subjected to hydroxylation to introduce the hydroxy group at the desired position.
Amidation: The hydroxylated product is reacted with N-methoxy-N-methylpropanamide under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Catalysts and reagents used in the process are selected based on their efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bromo-5-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Formation of 3-(2-Bromo-5-methylphenyl)-3-oxo-N-methoxy-N-methylpropanamide.
Reduction: Formation of 3-(2-Methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Bromo-5-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its interactions with biological molecules are investigated to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Bromo-5-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxy group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Bromo-5-methylphenyl)-3-hydroxypropanamide
- 3-(2-Bromo-5-methylphenyl)-3-methoxypropanamide
- 3-(2-Bromo-5-methylphenyl)-3-hydroxy-N-methylpropanamide
Uniqueness
3-(2-Bromo-5-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is unique due to the presence of both a methoxy and a methyl group attached to the amide nitrogen. This structural feature may confer distinct chemical and biological properties compared to its analogs. The combination of these functional groups can influence its solubility, reactivity, and interaction with biological targets, making it a compound of interest for further research and development.
Propriétés
Formule moléculaire |
C12H16BrNO3 |
|---|---|
Poids moléculaire |
302.16 g/mol |
Nom IUPAC |
3-(2-bromo-5-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C12H16BrNO3/c1-8-4-5-10(13)9(6-8)11(15)7-12(16)14(2)17-3/h4-6,11,15H,7H2,1-3H3 |
Clé InChI |
YUJVHYNXVXUWTQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)Br)C(CC(=O)N(C)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



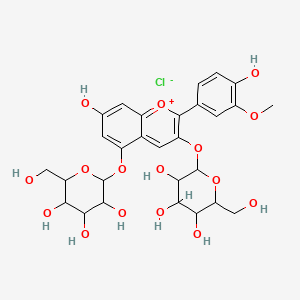


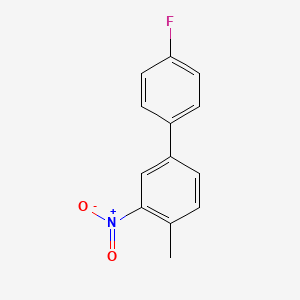
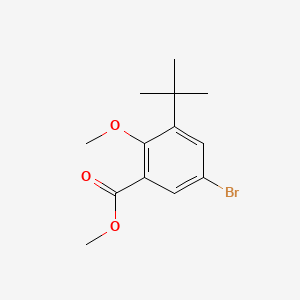


![2-(Methylthio)benzo[b]thiophene-3-carboxylic acid](/img/structure/B14769200.png)
